{1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol

Lipophilicity Membrane permeability Drug-likeness

This disubstituted 1,2,3-triazole features a 4-ethylbenzyl N1 substituent that increases LogP by +0.56 relative to the benzyl analog, improving passive permeability without halogen liability. The benzylic linker provides conformational flexibility absent in direct N-phenyl isomers, enabling precise SAR studies. Supplied at ≥98% HPLC purity with defined cold-storage protocol, it minimizes impurity-driven assay noise. Ideal for NOTUM profiling, CYP inhibition panels, CuAAC ligand optimization, and probe design where controlled lipophilicity and purity are critical.

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
CAS No. 1247047-40-0
Cat. No. B1467199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol
CAS1247047-40-0
Molecular FormulaC12H15N3O
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)CN2C=C(N=N2)CO
InChIInChI=1S/C12H15N3O/c1-2-10-3-5-11(6-4-10)7-15-8-12(9-16)13-14-15/h3-6,8,16H,2,7,9H2,1H3
InChIKeyPTQHXCUBSPHBSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol (CAS 1247047-40-0): Core Identity and Procurement Specifications


{1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol (synonym: (1-(4-ethylbenzyl)-1H-1,2,3-triazol-4-yl)methanol) is a disubstituted 1,2,3-triazole derivative bearing a 4-ethylbenzyl substituent at N1 and a hydroxymethyl group at C4. Its molecular formula is C₁₂H₁₅N₃O with a molecular weight of 217.27 g·mol⁻¹ . The compound is supplied as a research chemical with a certified purity of ≥98% (HPLC), and the recommended storage condition is sealed, dry, at 2–8 °C . Computed physicochemical descriptors include a topological polar surface area (TPSA) of 50.94 Ų, a consensus Log P of 1.38, four hydrogen-bond acceptor sites, one hydrogen-bond donor, and four freely rotatable bonds . These properties place it within the favorable drug-like or probe-like chemical space defined by Lipinski's Rule of Five and Veber's bioavailability criteria, making it a suitable starting point for medicinal chemistry optimization, bioconjugation, or coordination chemistry applications.

Why {1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol Cannot Be Replaced by Generic 1,2,3-Triazole Analogs


Superficially similar 1,4-disubstituted 1,2,3-triazol-4-yl)methanol derivatives are not interchangeable. The presence, identity, and position of the para substituent on the benzyl ring profoundly modulate lipophilicity, conformational flexibility, and metabolic stability, which in turn govern membrane permeability, target binding kinetics, and off-target selectivity . Replacing the 4-ethyl group with hydrogen (benzyl analog) reduces Log P by approximately 0.56 units and removes one rotatable bond, potentially altering both passive diffusion and entropic contributions to binding [1]. Replacing the benzylic –CH₂– linker with a direct N-phenyl attachment (as in CAS 1126635-77-5) eliminates conformational degrees of freedom and alters the electronic conjugation between the triazole and aryl rings, which can fundamentally change the pharmacophore geometry recognized by biological targets . Even substitution of the ethyl group with a methyl or chloro substituent yields measurable differences in lipophilicity, crystal packing (as reflected in melting point), and in vitro potency against specific enzyme targets such as NOTUM [2]. The quantitative evidence below demonstrates that each of these seemingly minor structural modifications produces a distinct compound with unique property profiles that cannot be assumed to perform equivalently.

Quantitative Differential Evidence for {1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol Against Its Closest Analogs


Lipophilicity Advantage: +0.56 Log P Units Over the Unsubstituted Benzyl Analog Enhances Predicted Membrane Permeability

The target compound exhibits a consensus Log P of 1.38, compared with 0.82 for the unsubstituted benzyl analog (1-benzyl-1H-1,2,3-triazol-4-yl)methanol, CAS 28798-81-4), representing an increase of 0.56 log units [1]. This difference is attributable to the 4-ethyl substituent on the benzyl ring and falls within the range known to improve passive transcellular diffusion while maintaining aqueous solubility acceptable for in vitro assay conditions.

Lipophilicity Membrane permeability Drug-likeness

Enhanced Conformational Flexibility: One Additional Rotatable Bond Relative to the Benzyl Analog Modulates Binding Entropy

The target compound possesses four freely rotatable bonds, compared to three for the unsubstituted benzyl analog [1]. The additional rotatable bond arises from the ethyl group (–CH₂CH₃) appended to the para position of the benzyl ring. While excessive rotatable bonds (>10) generally penalize oral bioavailability, a count of four remains well within the favorable range (≤10) defined by Veber's rules, and the increment from three to four can provide a meaningful entropic advantage in induced-fit binding scenarios without incurring a significant desolvation penalty.

Conformational flexibility Entropic binding Rotatable bonds

Structural Differentiation from the Direct N-Phenyl Analog: A Benzylic Methylene Linker Alters Pharmacophore Geometry

The target compound (CAS 1247047-40-0) contains a methylene (–CH₂–) spacer between the triazole N1 and the 4-ethylphenyl ring, whereas the isomeric compound [1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol (CAS 1126635-77-5) has the aryl ring directly attached to N1 . This structural difference has two consequences: (i) the benzylic linker disrupts π-conjugation between the triazole and phenyl rings, altering the electronic distribution and dipole moment of the molecule; (ii) the linker introduces an additional rotational degree of freedom, allowing the aryl ring to explore dihedral angles inaccessible to the directly-attached analog. The molecular formula differs (C₁₂H₁₅N₃O vs. C₁₁H₁₃N₃O), reflecting the extra –CH₂– unit.

Pharmacophore Conjugation Structural isomerism

Purity and Storage Standardization: ≥98% Purity with Defined Cold Storage Supports Reproducible Research

The target compound is certified at ≥98% purity (HPLC) and specified for storage sealed in a dry environment at 2–8 °C . In contrast, the unsubstituted benzyl analog (CAS 28798-81-4) is frequently supplied at a typical purity of 95% . The 3% purity differential can be significant in quantitative biochemical or biophysical assays where impurities may contribute to off-target effects, fluorescence interference, or inaccurate concentration normalization. The defined cold-storage requirement also provides a clear handling protocol to minimize degradation over long-term use.

Purity Storage stability Reproducibility

Class-Level Evidence: 4-Alkylbenzyl-1,2,3-triazole Scaffold as a Privileged Ligand for Click Chemistry and Enzyme Inhibition

Although direct potency data for the target compound against a specific biological target are not yet publicly available, closely related 4-substituted benzyl-1,2,3-triazol-4-yl)methanol derivatives have been characterized in two quantitative contexts: (a) The 4-methoxybenzyl analog (MBHTM) functions as an effective accelerating ligand for copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling low catalyst loading (0.5 mol% Cu) while achieving yields of up to 95% isolated product [1]. (b) The 4-chlorobenzyl analog (CAS 321405-39-4) was tested against palmitoleoyl-protein carboxylesterase NOTUM and exhibited an IC₅₀ of 68.5 µM (6.85 × 10⁴ nM) [2]. These data support the class-level inference that the 4-ethylbenzyl congener occupies a differentiated position within the substituent property space and may exhibit distinct activity profiles when screened against the same targets.

Click chemistry Enzyme inhibition Triazole scaffold

Priority Application Scenarios for {1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol Based on Quantitative Differentiation


Medicinal Chemistry Hit-to-Lead Optimization Requiring Fine-Tuned Lipophilicity

When a screening hit based on the (1-benzyl-1H-1,2,3-triazol-4-yl)methanol core requires a modest increase in Log P (+0.5–0.6 units) to improve membrane permeability without introducing halogen atoms that may generate reactive metabolites, the 4-ethyl analog provides a straightforward and quantifiable Log P adjustment based on the measured difference of ΔLog P = +0.56 relative to the parent benzyl compound [Section 3, Evidence 1].

Scaffold-Hopping SAR Campaigns Distinguishing N-Benzyl from N-Phenyl Triazole Series

In programs exploring the impact of the N1–aryl linker on target binding, this compound serves as the definitive 4-ethylbenzyl reference point. Its benzylic methylene spacer differentiates it from the direct N-phenyl isomer (CAS 1126635-77-5), enabling head-to-head assessment of the role of conformational flexibility and electronic conjugation on potency and selectivity [Section 3, Evidence 3].

Development of Triazole-Based Click Chemistry Ligands with Tunable Steric Bulk

Building on the demonstrated accelerating-ligand activity of the 4-methoxybenzyl analog (MBHTM) in CuAAC reactions, the 4-ethylbenzyl derivative offers an alternative steric and electronic profile. The ethyl group provides intermediate steric demand between methyl and isopropyl substituents, enabling systematic optimization of catalytic efficiency as a function of para-substituent size [Section 3, Evidence 5].

Biochemical Assay Development Requiring High-Purity Reference Standards

For NOTUM enzyme assays, cytochrome P450 inhibition panels, or other quantitative biochemical screens where the 4-chlorobenzyl analog has shown measurable activity (IC₅₀ = 68.5 µM), the 4-ethyl analog (≥98% purity with defined cold-storage protocol) provides a higher-purity comparator that minimizes impurity-driven false positives and enhances inter-experimental reproducibility [Section 3, Evidence 4 and Evidence 5].

Quote Request

Request a Quote for {1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.